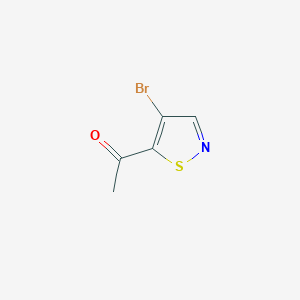

1-(4-Bromo-isothiazol-5-yl)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-1,2-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3(8)5-4(6)2-7-9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEDUSXMYDFQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285364 | |

| Record name | Ethanone, 1-(4-bromo-5-isothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780693-60-8 | |

| Record name | Ethanone, 1-(4-bromo-5-isothiazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780693-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-bromo-5-isothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Context and Significance of 1 4 Bromo Isothiazol 5 Yl Ethanone

Placement within the Isothiazole (B42339) Heterocycle Class: Structural and Electronic Characteristics of Isothiazoles

Isothiazoles are five-membered aromatic heterocyclic compounds containing one nitrogen and one sulfur atom in adjacent positions. This arrangement results in a unique electronic distribution within the ring, influencing the reactivity of substituted isothiazoles. The isothiazole ring is considered an electron-rich system, yet the presence of the electronegative sulfur and nitrogen atoms imparts a degree of electron-withdrawing character.

The general reactivity of the isothiazole ring is characterized by the susceptibility of the C4 position to electrophilic attack and the C5 position to nucleophilic attack. However, the substituents on the ring can alter this inherent reactivity. In the case of 1-(4-bromo-isothiazol-5-yl)-ethanone, the bromine at C4 provides a handle for introducing a wide variety of substituents through cross-coupling chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1780693-60-8 chemscene.com |

| Molecular Formula | C₅H₄BrNOS chemscene.com |

| Molecular Weight | 222.06 g/mol |

Note: Some properties may vary slightly depending on the source.

Role as a Key Synthetic Intermediate in Organic Synthesis Research

While specific documented syntheses directly utilizing this compound as a starting material are not abundantly found in mainstream chemical literature, its structural features strongly suggest its utility as a key intermediate. The presence of the bromo- and acetyl- functionalities on the isothiazole scaffold allows for a diverse range of chemical modifications.

Potential Synthetic Applications:

The bromine atom at the C4 position is the most reactive site for transformations such as Suzuki, Stille, Sonogashira, and Heck cross-coupling reactions. These reactions would allow for the introduction of various aryl, heteroaryl, and alkyl groups, leading to a wide array of novel isothiazole derivatives.

The acetyl group at the C5 position can undergo a variety of reactions common to ketones. These include:

Reduction: to form the corresponding alcohol, which can be further functionalized.

Oxidation: (e.g., Baeyer-Villiger oxidation) to introduce an ester functionality.

Condensation reactions: with various reagents to form larger, more complex molecules. For instance, condensation with hydrazines could lead to the formation of pyrazole-isothiazole hybrids, which are of interest in medicinal chemistry.

Illustrative Synthetic Pathways:

Although direct examples are scarce, one can extrapolate from the known chemistry of similar bromo-heterocyclic ketones. For instance, a plausible synthetic route utilizing this compound could involve a Suzuki coupling to introduce a new substituent at the C4 position, followed by modification of the acetyl group to build a more complex side chain.

For example, a hypothetical reaction could be the coupling of this compound with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst to yield 1-(4-R-isothiazol-5-yl)-ethanone. This product could then undergo further reactions at the acetyl group.

The synthesis of various substituted isothiazoles is an active area of research due to the interesting biological activities exhibited by this class of compounds. The development of synthetic routes starting from versatile building blocks like this compound is crucial for accessing novel chemical space and discovering new molecules with potential applications in pharmaceuticals and materials science.

Chemical Reactivity and Transformation Pathways of 1 4 Bromo Isothiazol 5 Yl Ethanone

Electrophilic and Nucleophilic Substitution Reactions on the Isothiazole (B42339) Ring

The reactivity of the isothiazole ring is influenced by the electronic characteristics of its heteroatoms. The sulfur atom generally donates electron density to the ring, while the more electronegative nitrogen atom withdraws electron density, creating a polarized system. This inherent polarity, combined with the effects of the bromo and ethanone (B97240) substituents, determines the regioselectivity of substitution reactions.

Reactivity of the Bromine Atom at the 4-Position

The bromine atom attached directly to the isothiazole ring at the C4 position is a versatile handle for synthetic modifications. While direct nucleophilic aromatic substitution (SNAr) of an aryl halide is challenging, the presence of the strongly electron-withdrawing ethanone group at the adjacent C5 position enhances the electrophilicity of the C4 carbon. This activation could facilitate displacement of the bromide by potent nucleophiles under specific conditions.

However, the most significant reactivity of the C4-bromo group lies in its participation in transition-metal-catalyzed cross-coupling reactions. This site is amenable to a wide array of such transformations, which are discussed in detail in section 3.3. These reactions are generally more efficient and common for functionalizing aryl halides than SNAr.

Reactivity at the 5-Position and its Influence by the Ethanone Group

In an unsubstituted isothiazole ring, the C5 position is often the primary site for electrophilic substitution due to the electronic polarization of the ring. However, in 1-(4-bromo-isothiazol-5-yl)-ethanone, the 5-position is occupied by an ethanone (acetyl) group. The ethanone group is strongly deactivating and electron-withdrawing, significantly reducing the nucleophilicity of the isothiazole ring. wikipedia.org This effect makes further electrophilic substitution on the ring highly unfavorable.

Conversely, the electron-withdrawing nature of the ethanone group, along with the nitrogen heteroatom, lowers the electron density of the aromatic system, making the ring more susceptible to nucleophilic attack. This electronic influence is crucial for activating the C4-bromo substituent towards cross-coupling chemistry.

Transformations of the Ethanone Moiety

The ethanone group at the C5 position possesses its own distinct reactivity centers: the electrophilic carbonyl carbon and the acidic α-protons of the methyl group.

Carbonyl Reactivity (e.g., Condensation, Reduction, Oxime Formation)

The carbonyl group of the ethanone moiety can undergo a variety of characteristic nucleophilic addition reactions. These transformations allow for extensive functionalization of the side chain without altering the core heterocyclic structure. For example, it can be reduced to a secondary alcohol, condensed with amines to form imines, or reacted with hydroxylamine (B1172632) to produce oximes. Such reactions are fundamental in organic synthesis for creating more complex molecular architectures. youtube.com

Table 1: Potential Transformations of the Carbonyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | 1-(4-Bromo-isothiazol-5-yl)-ethanol |

| Condensation | Primary Amine (R-NH₂) | N-(1-(4-Bromo-isothiazol-5-yl)-ethylidene)amine (Imine) |

| Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | 5-(1-Alkenyl)-4-bromo-isothiazole |

| Hydrazone Formation | Hydrazine (N₂H₄) or derivative | This compound hydrazone |

Alpha-Halogenation and Subsequent Displacement Reactions

The protons on the methyl group adjacent to the carbonyl (α-protons) are acidic and can be removed by a base to form an enolate, or an enol can be formed under acidic conditions. wikipedia.orglibretexts.org This enol or enolate intermediate is nucleophilic and can react with electrophiles. A key reaction is α-halogenation, where one or more α-protons are replaced by a halogen, such as bromine, typically using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. pressbooks.publibretexts.org

This reaction would convert the starting material into 2-bromo-1-(4-bromo-isothiazol-5-yl)-ethanone. The newly introduced bromine atom on the side chain is an alkyl halide and is highly susceptible to SN2 displacement by a wide range of nucleophiles, providing a pathway to a variety of α-substituted derivatives. nih.gov

Table 2: Potential Alpha-Halogenation and Subsequent Displacement Reactions

| Reaction Sequence | Reagent(s) | Intermediate/Product |

|---|---|---|

| 1. α-Bromination | Br₂, Acetic Acid | 2-Bromo-1-(4-bromo-isothiazol-5-yl)-ethanone |

| 2. Nucleophilic Substitution | Sodium Azide (NaN₃) | 2-Azido-1-(4-bromo-isothiazol-5-yl)-ethanone |

| 2. Nucleophilic Substitution | Potassium Cyanide (KCN) | (4-Bromo-isothiazol-5-yl)-2-oxo-propanenitrile |

| 2. Nucleophilic Substitution | Sodium methoxide (B1231860) (NaOMe) | 1-(4-Bromo-isothiazol-5-yl)-2-methoxy-ethanone |

Cross-Coupling Chemistry of Bromo-Isothiazole Derivatives

The bromine atom at the 4-position of the isothiazole ring is ideally positioned for participation in various palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of bromo-heterocycles in these transformations is well-documented, allowing for the introduction of diverse substituents. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the bromo-isothiazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This method is widely used to introduce aryl, heteroaryl, or vinyl groups. acs.orgnih.govnih.gov

Sonogashira Coupling: This involves the coupling of the bromo-isothiazole with a terminal alkyne, providing a direct route to alkynyl-substituted isothiazoles. wikipedia.orgorganic-chemistry.orgresearchgate.net

Heck Coupling: In this reaction, the bromo-isothiazole is coupled with an alkene to form a new, more substituted alkene, extending the carbon framework. organic-chemistry.orgbeilstein-journals.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner, which is known for its high reactivity and functional group tolerance, enabling the formation of C-C bonds with alkyl, aryl, or vinyl zinc halides. nih.govacs.orgorganic-chemistry.orgwikipedia.org

These cross-coupling reactions make this compound a versatile synthetic intermediate, capable of being transformed into a wide array of more complex molecules.

Table 3: Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Reagents (Typical) | Product Type (at C4) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-5-acetyl-isothiazole |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Base (e.g., Et₃N) | 4-Alkynyl-5-acetyl-isothiazole |

| Heck | Alkene (CH₂=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand | 4-Alkenyl-5-acetyl-isothiazole |

| Negishi | Organozinc halide (R-ZnX) | Pd or Ni catalyst, Ligand | 4-Alkyl/Aryl-5-acetyl-isothiazole |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base (e.g., NaOtBu) | 4-(Dialkylamino)-5-acetyl-isothiazole |

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Sonogashira) for C-C Bond Formation

The bromine atom at the C4 position of the isothiazole ring in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-isothiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The reaction is widely used to form biaryl or vinyl-substituted isothiazoles. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. yonedalabs.com For instance, the coupling of 5-bromoindazoles with heteroaryl boronic acids has been successfully achieved using catalysts like Pd(dppf)Cl2. nih.gov Given the structural similarity, this compound is expected to undergo similar transformations.

Stille Coupling: The Stille reaction involves the coupling of the bromo-isothiazole with an organotin compound (stannane). wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. libretexts.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and can be used to introduce alkyl, alkenyl, aryl, or alkynyl groups at the C4 position. youtube.com The Stille coupling has been effectively used for creating complex heterocyclic systems, including those containing thiazole (B1198619) rings. libretexts.orgnih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the bromo-isothiazole with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. wikipedia.orgnih.gov Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. beilstein-journals.org This reaction is instrumental in synthesizing aryl- and vinyl-substituted alkynes which are important precursors in organic synthesis. nih.gov

| Coupling Reaction | Typical Reagents | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, K₃PO₄ | DME, Toluene, THF/H₂O | wikipedia.orgnih.gov |

| Stille | Organostannane (R-Sn(Alkyl)₃) | Pd(PPh₃)₄, Pd₂(dba)₃ | Often not required; sometimes CuI additive | Toluene, DMF, THF | wikipedia.orgresearchgate.net |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Et₃N, Piperidine | THF, DMF | wikipedia.orgnih.gov |

Transition Metal-Mediated C-N and C-S Coupling Reactions

Beyond C-C bond formation, the bromine atom on the isothiazole ring is a key site for introducing nitrogen and sulfur nucleophiles through transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination.

C-N Coupling (Buchwald-Hartwig Amination): This reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. It allows for the synthesis of a wide range of arylamines from primary and secondary amines, anilines, and other nitrogen-containing compounds. The choice of phosphine (B1218219) ligand is critical to the success of the reaction. This methodology is applicable to this compound to produce 4-amino-isothiazole derivatives, which are valuable scaffolds in medicinal chemistry.

C-S Coupling: Similarly, carbon-sulfur bonds can be formed by coupling this compound with thiols. Palladium- or copper-catalyzed reactions can be employed to generate 4-thioether-substituted isothiazoles. These reactions often proceed under conditions similar to C-N coupling reactions, providing access to another class of functionalized heterocycles. For instance, the reaction with thiophenols can yield 4-(arylthiomethyl) derivatives.

| Coupling Reaction | Nucleophile | Typical Catalyst System | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines (R¹R²NH) | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., BINAP, XPhos) | NaOtBu, K₂CO₃, Cs₂CO₃ | 4-Amino-isothiazoles | |

| C-S Coupling | Thiols (R-SH) | Pd(PPh₃)₄, CuI | NaOtBu, K₃PO₄ | 4-Thioether-isothiazoles |

Ring-Opening and Rearrangement Processes of the Isothiazole Core

The isothiazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic systems. medwinpublishers.com These transformations can be induced by various reagents or external stimuli like light.

Functional Group Interconversions on the Isothiazole Scaffold

The functional groups attached to the isothiazole ring can be chemically transformed to introduce further molecular diversity. ub.edufiveable.me

Carboxamide to Carboxylic Acid: While the subject compound has an ethanone group, a closely related transformation is the hydrolysis of a carboxamide to a carboxylic acid. If the acetyl group at the C5 position were to be converted to a carboxamide, it could be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. organic-chemistry.org For example, the hydrolysis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been studied. nih.gov This conversion is a standard transformation in organic synthesis. organic-chemistry.org

Bromo to Cyano/Iodo Interconversion: The bromine atom at the C4 position can be replaced by other functional groups.

Bromo to Cyano: The conversion of the bromo group to a cyano (nitrile) group is a valuable transformation. This can be achieved through reactions like the Rosenmund-von Braun reaction, which uses copper(I) cyanide at elevated temperatures, or more modern palladium-catalyzed cyanation reactions using sources like zinc cyanide, which often proceed under milder conditions. organic-chemistry.orgorganic-chemistry.org

Bromo to Iodo (Finkelstein Reaction): The bromo group can be exchanged for an iodo group via the Finkelstein reaction, typically using sodium iodide in a solvent like acetone. vanderbilt.edu This is an equilibrium-driven process where the formation of the less soluble sodium bromide shifts the reaction forward. The resulting 4-iodo-isothiazole derivative would be more reactive in certain cross-coupling reactions.

| Transformation | Starting Group | Target Group | Typical Reagents | Reference |

|---|---|---|---|---|

| Hydrolysis | Carboxamide (-CONH₂) | Carboxylic Acid (-COOH) | H₃O⁺ or OH⁻, heat | organic-chemistry.org |

| Cyanation | Bromo (-Br) | Cyano (-CN) | CuCN (Rosenmund-von Braun); Pd catalyst + Zn(CN)₂ | organic-chemistry.orgorganic-chemistry.org |

| Halogen Exchange | Bromo (-Br) | Iodo (-I) | NaI, Acetone (Finkelstein Reaction) | vanderbilt.edu |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromo Isothiazol 5 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum of 1-(4-bromo-isothiazol-5-yl)-ethanone would be expected to show two distinct signals.

Isothiazole (B42339) Proton (H-3): The isothiazole ring has a single proton at the C-3 position. This proton would likely appear as a singlet in the aromatic region of the spectrum. Its precise chemical shift would be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms and the electronic effects of the bromo and acetyl substituents.

Methyl Protons (-CH₃): The three protons of the acetyl group's methyl moiety would appear as a sharp singlet in the upfield region, typically around 2.0-2.7 ppm. The integration of this peak would correspond to three protons.

¹³C NMR Spectroscopic Analysis

A ¹³C NMR spectrum would reveal all five carbon atoms in the molecule with distinct chemical shifts.

Carbonyl Carbon (C=O): The ketone's carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of 185-200 ppm.

Isothiazole Carbons (C-3, C-4, C-5): Three signals would correspond to the carbons of the isothiazole ring. The carbon bearing the bromine atom (C-4) and the carbon attached to the acetyl group (C-5) would have their chemical shifts significantly affected by these substituents. The C-3 carbon's shift would also be characteristic of its position adjacent to the heteroatoms.

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group would be the most shielded carbon, appearing furthest upfield, generally between 20-30 ppm.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman).

Infrared (IR) Spectroscopy: An IR spectrum would prominently feature a strong absorption band characteristic of the ketone's carbonyl group (C=O stretch), typically appearing in the region of 1680-1715 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations from the methyl group and characteristic stretching and bending vibrations associated with the C=C and C=N bonds within the isothiazole ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the C=O stretch would be visible, the C-S and S-N bond vibrations of the heterocyclic ring might be more prominent in the Raman spectrum compared to the IR spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems and heteroatoms. The spectrum of this compound would be expected to show absorption maxima corresponding to π → π* and n → π* transitions associated with the conjugated isothiazole ring and the carbonyl group. The presence of the bromine atom and the heteroatoms would influence the exact wavelengths of maximum absorbance (λ_max).

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

Molecular Ion Peak: The mass spectrum would show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, a second peak [M+2]⁺ of nearly equal intensity would be observed, which is a definitive indicator of a single bromine atom in the molecule.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several key pathways. A common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage). This would lead to the loss of a methyl radical (•CH₃) to form a stable acylium ion. Another likely fragmentation would involve the cleavage of the bond between the carbonyl carbon and the isothiazole ring, leading to fragments corresponding to the acetyl cation ([CH₃CO]⁺) and the bromoisothiazole radical cation. Further fragmentation of the bromoisothiazole ring itself would also be expected.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

A comprehensive search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), was conducted to retrieve single-crystal X-ray diffraction data for this compound. Despite a thorough investigation, no specific crystallographic information, such as unit cell dimensions, space group, or detailed structural parameters (bond lengths, angles, and torsion angles), for this particular compound is publicly available in these repositories at this time.

While experimental data for the target compound is not accessible, related structures containing bromo-thiazole or bromo-isothiazole cores have been characterized using this technique. For instance, studies on similar heterocyclic compounds have revealed the significant role of halogen bonding and other non-covalent interactions in dictating their supramolecular assemblies. chemscene.com

The acquisition of single-crystal X-ray diffraction data for this compound would require the growth of a suitable single crystal, followed by data collection and structure refinement. The resulting data would be presented in standardized formats, such as a Crystallographic Information File (CIF), which contains all the necessary information to describe the crystal structure.

Until such a study is performed and the data is made publicly available, a detailed analysis of the solid-state structure of this compound based on single-crystal X-ray diffraction remains an area for future research.

Theoretical and Computational Investigations of 1 4 Bromo Isothiazol 5 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These methods allow for a detailed examination of the molecular geometry and the distribution of electrons, which are key to understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. DFT calculations are a common approach for optimizing molecular geometries and determining electronic properties. For substituted isothiazoles, DFT has been used to study their geometric and electronic structures. researchgate.net

Table 1: Predicted Molecular Geometry of 1-(4-Bromo-isothiazol-5-yl)-ethanone

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-C (acetyl) | ~1.51 Å | |

| C-S (isothiazole) | ~1.75 Å | |

| S-N (isothiazole) | ~1.66 Å | |

| N-C (isothiazole) | ~1.33 Å | |

| C-C (isothiazole) | ~1.40 Å | |

| C-Br | ~1.87 Å | |

| Bond Angle | O=C-C | ~120° |

| C-S-N | ~95° | |

| S-N-C | ~110° | |

| Br-C-C | ~125° |

Note: These values are illustrative and based on general data for related compounds. Specific computational studies on this compound are required for precise values.

The electronic structure analysis would involve the examination of the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions. rsc.org For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the hydrogen atoms of the methyl group and the regions around the bromine atom would exhibit positive potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Predicted Value |

|---|---|---|

| HOMO Energy | EHOMO | ~ -7.0 eV |

| LUMO Energy | ELUMO | ~ -2.5 eV |

| HOMO-LUMO Gap | ΔE | ~ 4.5 eV |

| Electronegativity | χ | ~ 4.75 |

| Chemical Hardness | η | ~ 2.25 |

| Global Electrophilicity Index | ω | ~ 5.02 |

Note: These values are hypothetical and serve as examples based on DFT calculations for similar heterocyclic compounds. researchgate.net They are intended to illustrate the type of data obtained from FMO analysis.

Spectroscopic Property Prediction and Correlation

Computational methods are highly effective in predicting various types of molecular spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical vibrational frequencies can be calculated using DFT. These calculations provide information about the vibrational modes of the molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.

For this compound, the most characteristic vibrational modes would include the C=O stretching of the ethanone (B97240) group, C-N and C-S stretching of the isothiazole (B42339) ring, and the C-Br stretching.

Table 3: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching (methyl) | 2950-3050 |

| C=O stretching | ~1690 |

| C-N stretching (ring) | 1400-1500 |

| C-C stretching (ring) | 1350-1450 |

| C-S stretching (ring) | 800-900 |

| C-Br stretching | 600-700 |

Note: These are representative values. The actual wavenumbers can be influenced by the specific chemical environment and intermolecular interactions.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. beilstein-journals.orgnih.gov The calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are then compared with experimental data to confirm the molecular structure.

For this compound, the ¹H NMR spectrum would be expected to show a singlet for the methyl protons. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the isothiazole ring. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronic effects.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₃ | ~2.5 |

| ¹³C | C=O | ~190 |

| -CH₃ | ~25 | |

| C (isothiazole, C-acetyl) | ~150 | |

| C (isothiazole, C-Br) | ~120 | |

| C (isothiazole, C-H) | ~145 |

Note: These are estimated values relative to a standard (e.g., TMS). The accuracy of predicted NMR shifts depends on the level of theory, basis set, and solvent effects. researchgate.netipb.pt

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For this compound, computational studies could be employed to explore various reactions, such as nucleophilic substitution at the isothiazole ring or reactions involving the acetyl group. For example, the reaction pathway for the displacement of the bromine atom by a nucleophile could be modeled to determine the activation energy and the structure of the transition state. Such studies would provide valuable insights into the reactivity of this compound and could guide the design of new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique allows researchers to observe the conformational flexibility and intermolecular interactions of a compound, providing a dynamic picture of its behavior.

Conformational Analysis: The simulation would track the dihedral angle between the isothiazole ring and the acetyl group. By analyzing the trajectory of the simulation, a potential energy surface could be mapped as a function of this angle. The minima on this surface would correspond to the most stable, low-energy conformations of the molecule. It is anticipated that planar conformations, where the acetyl group is coplanar with the isothiazole ring, would be among the most stable due to electronic delocalization.

Intermolecular Interactions: MD simulations can also model how this compound interacts with itself (in a condensed phase) or with solvent molecules. These simulations can reveal key intermolecular forces at play, such as:

Van der Waals forces: Arising from temporary fluctuations in electron density.

Dipole-dipole interactions: Resulting from the permanent molecular dipole moment.

Halogen bonding: Potential interactions involving the bromine atom, where it can act as an electrophilic region.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), one could predict its solvation properties and preferred interaction sites with the solvent molecules. This information is critical for understanding its behavior in a solution, which is relevant for many chemical and biological applications.

Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis

The distribution of electrons within a molecule is fundamental to its chemical reactivity. Computational methods like Density Functional Theory (DFT) are often employed to calculate the charge distribution and the resulting molecular electrostatic potential (MEP). bohrium.com

Charge Distribution: The electronegativity of the nitrogen, sulfur, oxygen, and bromine atoms in this compound results in an uneven distribution of electron density. A charge analysis, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges on each atom.

Expected Charge Distribution Findings:

The oxygen atom of the carbonyl group is expected to carry a significant negative partial charge.

The carbonyl carbon atom and the sulfur atom are likely to have positive partial charges.

The nitrogen atom will also exhibit a negative charge due to its high electronegativity.

The bromine atom's charge will be influenced by its polarizability and the electronic environment of the isothiazole ring.

This charge distribution is typically presented in a data table format, as shown hypothetically below.

Table 1: Hypothetical Partial Atomic Charges for this compound (Note: These are illustrative values as specific research data is unavailable.)

| Atom | Hypothetical Partial Charge (e) |

| S1 | +0.35 |

| N2 | -0.45 |

| C3 | +0.10 |

| C4 (with Br) | +0.05 |

| C5 (with C=O) | +0.20 |

| Br | -0.15 |

| C (carbonyl) | +0.50 |

| O (carbonyl) | -0.55 |

| C (methyl) | -0.25 |

| H (methyl) | +0.08 |

Molecular Electrostatic Potential (MEP) Analysis: The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. thieme-connect.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

An MEP map of this compound would typically use a color scale:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. This would be expected around the carbonyl oxygen atom. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas that are prone to nucleophilic attack. This would likely be found around the hydrogen atoms of the methyl group and potentially near the sulfur and carbonyl carbon atoms.

Green/Yellow: Regions of intermediate or near-zero potential.

The MEP analysis would provide a clear, visual guide to the reactive sites of the molecule, complementing the partial charge data and offering a more nuanced view of its chemical reactivity.

Research Applications and Synthetic Utility of 1 4 Bromo Isothiazol 5 Yl Ethanone Derivatives

Development of Novel Isothiazole-Based Scaffolds for Chemical Research

The isothiazole (B42339) nucleus is a privileged scaffold in medicinal and materials chemistry due to its unique electronic properties and ability to engage in various biological interactions. medwinpublishers.comthieme-connect.com Derivatives of 1-(4-bromo-isothiazol-5-yl)-ethanone are instrumental in the development of new molecular frameworks. The bromo- and acetyl-substituents on the isothiazole ring are key reactive sites that allow for extensive chemical modification.

The bromine atom at the C4 position can be readily displaced or utilized in cross-coupling reactions, while the acetyl group at the C5 position offers a handle for condensation, oxidation, or reduction reactions. This dual reactivity enables the synthesis of diverse libraries of isothiazole-containing compounds. thieme-connect.com For instance, the core structure can be elaborated into more complex fused heterocyclic systems or bi-aryl structures through reactions like Suzuki or Stille cross-coupling. Researchers have successfully synthesized various 4-arylisothiazoles and other derivatives using such strategies, demonstrating the utility of bromo-isothiazoles as foundational scaffolds. thieme-connect.com The development of these novel scaffolds is crucial for exploring new chemical space and identifying molecules with desired therapeutic or material properties. medwinpublishers.com

Intermediacy in the Synthesis of Diverse Organic Molecules (e.g., Prasugrel Synthesis and Analogs)

While specific documentation detailing the use of this compound in the synthesis of the antiplatelet agent Prasugrel is not prominent, ketone intermediates are fundamental in the synthesis of many pharmacologically active molecules. nih.gov The structural motif of a bromo-heterocyclic ketone is a common feature in the synthesis of complex organic molecules. The reactivity of the bromine atom allows for the introduction of various substituents via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

The ethanone (B97240) (acetyl) group serves as a versatile functional handle. It can undergo a variety of chemical transformations, including:

Alpha-halogenation: Introduction of an additional halogen atom to the methyl group, creating a more reactive intermediate for further substitution.

Condensation reactions: Reaction with aldehydes or other ketones to form larger, more complex structures like chalcones.

Reduction: Conversion of the ketone to a secondary alcohol, which can alter biological activity or serve as a site for further functionalization.

Oxidation: Such as in the Baeyer-Villiger oxidation to form an ester linkage.

This array of possible reactions makes ketone intermediates like this compound valuable building blocks for constructing a wide range of organic molecules, including analogues of existing drugs and entirely new chemical entities.

Exploration of Structure-Reactivity Relationships through Chemical Modification

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to synthetic chemistry. The this compound scaffold is an excellent platform for such studies. The isothiazole ring itself has a unique electronic distribution, with the electronegative nitrogen atom withdrawing electron density.

Key areas of study include:

Reactivity of the C-Br Bond: The bromine atom at position 4 is susceptible to nucleophilic aromatic substitution and is a key partner in palladium-catalyzed cross-coupling reactions. Studies on related 4-(bromomethyl)isothiazoles show the C-Br bond readily undergoes SN2 reactions with various nucleophiles. The electronic nature of other substituents on the ring can modulate the reactivity of this bond.

Reactivity of the Acetyl Group: The ketone's carbonyl carbon is electrophilic and its adjacent methyl protons are acidic, allowing for a range of nucleophilic addition and condensation reactions.

By systematically modifying the substituents on the isothiazole ring and studying the resulting changes in reaction outcomes and rates, chemists can build predictive models of reactivity for this class of compounds.

Applications in Ligand Design for Coordination Chemistry and Catalysis

Isothiazole derivatives are recognized for their potential as ligands in coordination chemistry. thieme-connect.comresearchgate.net The nitrogen and sulfur heteroatoms of the isothiazole ring can act as donor atoms to coordinate with transition metals. The specific geometry and electronic properties of the resulting metal complexes depend on the substitution pattern of the isothiazole ligand.

This compound and its derivatives can be used to create mono- or polydentate ligands. For example, the acetyl group can be chemically modified to introduce additional donor atoms, creating a chelating ligand that can bind more strongly to a metal center. The bromine atom can be replaced with other coordinating groups through cross-coupling reactions. thieme-connect.com

The resulting isothiazole-metal complexes have potential applications in catalysis. The development of catalysts for cross-coupling reactions, often in environmentally friendly media like water, is an active area of research. thieme-connect.comresearchgate.net The unique steric and electronic environment provided by isothiazole-based ligands can influence the activity and selectivity of a metal catalyst, leading to the development of new catalytic systems for challenging organic transformations. thieme-connect.comresearchgate.net

Potential in Agrochemical Research as Chemical Scaffolds and for Green Pesticide Development (Focus on Chemical Design and Synthetic Pathways)

The isothiazole ring is a key structural component in several commercial agrochemicals, valued for its contribution to potent biological activity and favorable toxicological profiles. researchgate.netnih.gov The fungicide Isotianil, for example, contains an isothiazole ring and functions by inducing systemic acquired resistance in plants. researchgate.net This highlights the potential of the isothiazole scaffold in the design of modern, greener pesticides that can protect crops by activating their own defense mechanisms.

Derivatives of this compound are attractive starting points for the synthesis of new agrochemical candidates. The bromo- and acetyl-functional groups allow for the systematic synthesis of new derivatives to build structure-activity relationships (SAR). Research has shown that combining the isothiazole scaffold with other heterocyclic rings, such as thiazole (B1198619), can lead to compounds with potent fungicidal activity. nih.govrsc.org

For example, a synthetic pathway to novel isothiazole-thiazole derivatives involves using a bromo-isothiazole intermediate, which is then condensed with a thioamide-containing fragment to construct the thiazole ring. nih.govrsc.org The resulting compounds can be tested for their efficacy against various plant pathogens.

| Compound/Fungicide | EC₅₀ against P. cubensis (mg L⁻¹) nih.gov | EC₅₀ against P. infestans (mg L⁻¹) nih.gov |

| Isothiazole-Thiazole Derivative 6u | 0.046 | 0.20 |

| Oxathiapiprolin (Commercial Fungicide) | 0.005 | 0.01 |

| Cyazofamid (Commercial Fungicide) | 1.83 | 2.50 |

Table 1: Comparison of the in vivo fungicidal activity of a novel isothiazole-thiazole derivative (6u) with commercial fungicides against oomycete pathogens.

The data indicates that synthetic modification of the isothiazole scaffold can lead to compounds with significant, albeit in this case lower than the leading commercial product, fungicidal activity. nih.gov The design of such molecules focuses on creating structures that are effective at low concentrations and have novel modes of action to combat resistance, aligning with the goals of green pesticide development. nih.govnih.govrsc.org

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-isothiazol-5-yl)-ethanone?

The synthesis typically involves bromination and condensation reactions. For example:

- Bromination of isothiazole derivatives : Reacting 5-acetylisothiazole with brominating agents (e.g., NBS or Br₂ in controlled conditions).

- Condensation with aldehydes : Using PEG-400 as a solvent and HCl as a catalyst to facilitate Schiff base formation, followed by cyclization (e.g., refluxing at 80–100°C for 3–4 hours) .

- Alkylation : 2-Bromo-1-(4-methoxyphenyl)ethanone derivatives can act as alkylating agents for thiadiazole or thiazole intermediates under anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : To confirm the bromoisothiazole and acetyl group positions. For example, a singlet at δ ~2.6 ppm in ¹H NMR indicates the acetyl group, while aromatic protons appear between δ 7.0–8.5 ppm .

- FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and 600–650 cm⁻¹ (C-Br stretch) are diagnostic .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 218 for [M+H]⁺) confirm the molecular weight .

Q. How can reaction yields be optimized during synthesis?

- Solvent selection : Polar aprotic solvents like PEG-400 enhance reaction rates and product stability .

- Catalyst use : Acidic catalysts (e.g., HCl) improve condensation efficiency.

- Temperature control : Reflux conditions (80–120°C) balance reactivity and side-product minimization .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound derivatives?

- Crystal twinning : Common due to planar bromoisothiazole moieties; use SHELXL for refinement .

- Disorder in acetyl groups : Address via restrained refinement or low-temperature data collection (e.g., 100 K) .

- Data resolution : High-resolution synchrotron data (d < 0.8 Å) improves electron density maps for bromine localization .

Q. How do computational methods (e.g., DFT) aid in understanding its reactivity?

- HOMO-LUMO analysis : Predicts electrophilic/nucleophilic sites. The acetyl group’s LUMO often directs nucleophilic attacks .

- NBO analysis : Quantifies hyperconjugation effects (e.g., C-Br σ→σ* interactions stabilize the isothiazole ring) .

- MD simulations : Model solvation effects in polar solvents (e.g., acetonitrile) to predict aggregation behavior .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Q. How does the bromine substituent influence its reactivity in cross-coupling reactions?

- Buchwald-Hartwig amination : Bromine acts as a leaving group for Pd-catalyzed C-N bond formation. Use XPhos ligands for sterically hindered isothiazoles .

- Suzuki-Miyaura coupling : Requires optimized Pd(OAc)₂/SPhos systems to prevent dehalogenation side reactions .

Q. What are the limitations of current synthetic methods for scaled-up production?

- Purification challenges : Chromatography is inefficient for gram-scale; switch to recrystallization (ethanol/water mixtures) .

- Bromine volatility : Use sealed reactors to prevent Br₂ loss during bromination.

- Byproduct formation : Monitor via inline IR spectroscopy to optimize reaction quenching .

Q. How can enantioselective derivatives be synthesized?

- Chiral auxiliaries : Use Evans’ oxazolidinones to induce asymmetry during acetyl group functionalization .

- Organocatalysis : Proline derivatives catalyze asymmetric aldol reactions at the acetyl carbonyl .

Q. What are the best practices for handling air/moisture-sensitive intermediates?

- Schlenk techniques : For bromination steps requiring anhydrous Br₂ .

- Glovebox storage : Stabilize thiazole intermediates prone to hydrolysis .

- Inert solvents : Dry toluene or THF over CaH₂ before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.